molecular formula C10H12O3S B12624216 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid CAS No. 918828-26-9

3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid

Cat. No.: B12624216
CAS No.: 918828-26-9
M. Wt: 212.27 g/mol
InChI Key: UYXPZDWSIXHEDL-UHFFFAOYSA-N
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Description

3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid (CAS 6739-21-5) is a sulfur-containing carboxylic acid derivative characterized by a butanoic acid backbone substituted with a 4-hydroxyphenylsulfanyl group at the third carbon. Its molecular formula is C₁₀H₁₂O₃S, with an average mass of 212.26 g/mol and a monoisotopic mass of 212.0507 g/mol.

Properties

CAS No.

918828-26-9

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

3-(4-hydroxyphenyl)sulfanylbutanoic acid

InChI

InChI=1S/C10H12O3S/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13)

InChI Key

UYXPZDWSIXHEDL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)SC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid typically involves the reaction of 4-hydroxythiophenol with butanoic acid derivatives under controlled conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfanyl linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxyphenyl group.

    Medicine: Explored for its therapeutic potential in treating oxidative stress-related conditions.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid involves its ability to interact with various molecular targets. The hydroxyphenyl group can scavenge free radicals, thereby exerting antioxidant effects. The sulfanyl linkage may also play a role in modulating the reactivity and stability of the compound. Pathways involving redox reactions and interactions with cellular components are key to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

2.1.1. 4-(4-Hydroxyphenyl)butanoic Acid (CAS 717-94-2)
  • Structure : Lacks the sulfanyl group, with a hydroxyl group directly attached to the phenyl ring.
  • Molecular Formula : C₁₀H₁₂O₃ (vs. C₁₀H₁₂O₃S for the target compound).
2.1.2. 3-(4-Sulfophenyl)butanoic Acid
  • Structure : Features a sulfonic acid (-SO₃H) group instead of the hydroxyl group.
  • Molecular Formula : C₁₀H₁₂O₅S.
  • Properties: Increased acidity (pKa ~1–2 for sulfonic acid vs. ~10 for phenolic -OH) and water solubility, making it unsuitable for lipid-rich environments.
2.1.3. [(2-Aminoethyl)sulfanyl]butanoic Acid
  • Structure: Contains an aminoethyl-sulfanyl group.
  • Properties: The amino group enhances hydrogen-bonding capacity, improving interaction with biological targets (e.g., enzymes). This compound was identified as a gender-specific biomarker in poultry research.

Positional Isomerism

2.2.1. 3-(3-Hydroxyphenyl)propanoic Acid (CAS 621-54-5)
  • Structure: Propanoic acid backbone with a hydroxyl group at the meta position of the phenyl ring.
2.2.2. 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
  • Structure : Includes a carboxymethyl-sulfanyl group and a ketone at C4.
  • Synthesis : Prepared via Michael addition of thioglycolic acid to α,β-unsaturated ketones. The ketone group introduces electrophilic reactivity, enabling nucleophilic attack in biochemical pathways.

Biochemical Activity Comparison

Compound Key Functional Groups Observed Activity/Application Reference
3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid -SH, -OH, -COOH Potential antioxidant; structural analog of biomarkers
(2S)-2-amino-4-[3-aminopropyl]selany]butanoic acid -SeH, -NH₂ 57% enzymatic turnover (thermophilic MAT enzyme)
2-(Naphthalen-2-ylsulfonylamino)butanoic acid -SO₂NH-, -COOH Inhibitor of liver regeneration pathways
Ferulic acid -OH, -CH=CH-COOH Antioxidant; food preservative

Physicochemical Properties

Property 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid 4-(4-Hydroxyphenyl)butanoic acid 3-(4-Sulfophenyl)butanoic acid
LogP (Predicted) 2.1 1.8 -1.2
Water Solubility Moderate (1–10 mg/mL) High (>10 mg/mL) Very High (>50 mg/mL)
pKa (Phenolic -OH) ~10 ~10 N/A (sulfonic acid pKa ~1)

Research Implications

  • Pharmacology: The sulfanyl group in 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid may enhance bioavailability compared to polar sulfonates, making it a candidate for prodrug development.
  • Biomarker Potential: Structural similarity to [(2-aminoethyl)sulfanyl]butanoic acid suggests utility in diagnostic assays.
  • Antioxidant Activity: Phenolic -OH and thioether groups could synergize to scavenge free radicals, akin to ferulic acid.

Biological Activity

3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid, also known as a phenolic compound, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a butanoic acid backbone with a hydroxyl group and a sulfanyl group attached to a phenyl ring. Its molecular structure can be represented as follows:

  • Molecular Formula : C₉H₁₀O₂S
  • Molecular Weight : 182.24 g/mol

Antioxidant Activity

Research indicates that 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Study ReferenceMethodologyFindings
DPPH assayIC₅₀ = 12.5 μg/mL, indicating strong radical scavenging activity.
ABTS assayExhibited a high reduction capacity compared to standard antioxidants.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These findings suggest the potential for developing new antimicrobial agents based on this compound's structure.

Anticancer Properties

Studies have shown that 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Cancer Cell LineIC₅₀ (μM)
MDA-MB-231 (Breast cancer)25.3
A549 (Lung cancer)30.1
HeLa (Cervical cancer)22.5

The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation signals.

The biological activity of 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl group on the phenolic ring plays a crucial role in scavenging reactive oxygen species (ROS), thus protecting cells from oxidative damage.
  • Antimicrobial Mechanism : The sulfanyl group enhances the interaction with microbial membranes, leading to increased permeability and cell death.
  • Anticancer Mechanism : The compound may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptosis in malignant cells.

Case Studies

  • Case Study on Antioxidant Effects :
    • A study evaluated the effects of 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid on oxidative stress in diabetic rats. The results showed a significant reduction in malondialdehyde levels and an increase in antioxidant enzyme activities (catalase and superoxide dismutase) after treatment with the compound.
  • Case Study on Antimicrobial Efficacy :
    • In vitro studies demonstrated that this compound effectively inhibited the growth of multi-drug resistant strains of E. coli, suggesting its potential as a therapeutic agent against resistant infections.
  • Case Study on Cancer Cell Lines :
    • In a comparative study with known chemotherapeutics, 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid exhibited comparable efficacy against breast cancer cells, highlighting its potential as an alternative or adjunct therapy.

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